molecular formula C9H8FNO B8764822 4-Fluoro-2-methoxy-5-methylbenzonitrile CAS No. 314298-16-3

4-Fluoro-2-methoxy-5-methylbenzonitrile

Cat. No. B8764822
CAS RN: 314298-16-3
M. Wt: 165.16 g/mol
InChI Key: AGPGMMDCEXORHU-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-5-methylbenzonitrile is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
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properties

CAS RN

314298-16-3

Product Name

4-Fluoro-2-methoxy-5-methylbenzonitrile

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

4-fluoro-2-methoxy-5-methylbenzonitrile

InChI

InChI=1S/C9H8FNO/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-4H,1-2H3

InChI Key

AGPGMMDCEXORHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)OC)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-bromo-4-fluoro-2-methoxy-5-methyl-benzene (5.0 g, 22.8 mmol) in DMF (100 mL, 0.2 M) was treated with CuCN (4.7 g, 52.5 mmol). Equipped with a reflux condenser, the reaction was heated to 160° C. for 20 h. After cooling to room temperature, the solution was poured into a 2 L Erlenmeyer flask. ethyl acetate (400 mL), saturated aq LiCl (100 mL), 1N HCl (100 mL), 11 g of iron (III) chloride hexahydrate, and 15 mL of concd HCl was added to the solution. This green mixture was heated at 70° C. for 2 h (or until emulsion dissipated). After cooling to room temperature, the mixture was poured into a separatory funnel and extracted with ethyl acetate (600 mL total). The combined organics were washed with 1N HCl (200 mL), saturated aq LiCl (2×200 mL), and saturated aq NaCl (100 mL). The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure. The resulting powder was dissolved in ethyl acetate (50 mL) and washed with saturated aq LiCl (3×30 mL), dried over Na2SO4, filtered, and concentrated under reduced to afford 4-fluoro-2-methoxy-5-methyl-benzonitrile (3.25 g, 86%) as a beige powder: mp 99–101° C.; Rf 0.53 (30% ethyl acetate in heptane); 1H NMR (CDCl3, 300 MHz) δ 7.39 (d, J=8.1 Hz, 1 H), 6.65 (d, J=11.1 Hz, 1 H), 3.89 (d, J=0.9 Hz, 3 H), 2.21 (s, 3 H); Anal. calcd for C9H8FNO: C, 65.45; H, 4.88. Found C, 65.17; H, 4.97.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
11 g
Type
catalyst
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

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